Hexyl phenylacetate

Description

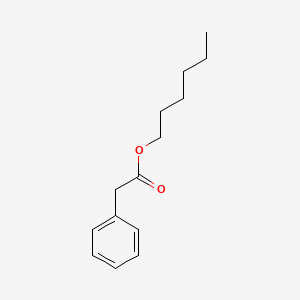

Structure

2D Structure

3D Structure

Properties

CAS No. |

5421-17-0 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

hexyl 2-phenylacetate |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |

InChI Key |

MTAHGWGAEGVCLS-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCOC(=O)CC1=CC=CC=C1 |

density |

0.970-0.977 |

Other CAS No. |

5421-17-0 |

physical_description |

Colourless oily liquid; sweet-green, fruity-winey odou |

solubility |

Insoluble in water; soluble in oils; soluble in fats Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Hexyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenylacetate (CAS No. 5421-17-0) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] This colorless to pale yellow liquid is utilized as a fragrance and flavoring agent.[1][2] A thorough understanding of its physicochemical properties is essential for its application in research, formulation, and quality control. This guide provides a comprehensive overview of the key physicochemical properties of this compound, accompanied by detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various matrices and for designing experimental and industrial processes.

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀O₂ | [3][4] |

| Molecular Weight | 220.31 g/mol | [3][4] |

| Appearance | Colorless to pale yellow, oily liquid | [1][3] |

| Odor | Sweet, waxy, fruity, with green and winey notes | [1][2][3] |

| Boiling Point | 262-265 °C at 760 mmHg101-103 °C at 7.01 Torr | [1][4][5] |

| Melting Point | Not applicable (liquid at room temperature) | [1] |

| Density / Specific Gravity | 0.965 – 0.977 g/mL at 20°C/20°C0.970 g/mL at 25°C | [1][3][5] |

| Refractive Index | 1.480 - 1.490 at 20°C | [1][3] |

| Solubility | Insoluble in water.Soluble in most organic solvents, oils, and fats.Miscible in ethanol. | [1][3][6] |

| Flash Point | > 100 °C (> 212 °F) | [1][2][5] |

| logP (o/w) | 4.458 (estimated) | [2][5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other heating bath apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable bath liquid

Procedure:

-

Fill the small test tube with this compound to a depth of approximately 2-3 cm.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube containing the heating liquid, making sure the heat source is applied to the side arm.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a rapid and continuous stream of bubbles emerges from the capillary tube, remove the heat source.

-

The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps as with the water.

-

The density is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

-

Using a dropper, place a few drops of this compound onto the prism of the refractometer.

-

Close the prisms.

-

Looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the dispersion correction knob to eliminate it.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a soft tissue and a suitable solvent after the measurement.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes or droppers

Procedure:

-

Solubility in Water:

-

Add approximately 1 mL of distilled water to a test tube.

-

Add 2-3 drops of this compound.

-

Vigorously shake the test tube or mix using a vortex mixer for about 30 seconds.

-

Allow the mixture to stand and observe. If two distinct layers form, the substance is insoluble. If a clear, single phase results, it is soluble.

-

-

Solubility in Organic Solvents (e.g., Ethanol, Oils):

-

Add approximately 1 mL of the organic solvent to a test tube.

-

Add 2-3 drops of this compound.

-

Shake or mix thoroughly and observe for the formation of a single, clear phase (soluble) or the presence of separate layers or cloudiness (insoluble).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of a liquid sample like this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

The Enigmatic Presence of Hexyl Phenylacetate in Floral Aromas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of hexyl phenylacetate, a significant contributor to the complex bouquet of floral scents. While its presence is noted in the fragrance industry for its sweet, floral, and honey-like notes, its quantitative presence and biosynthetic origins in the natural world are subjects of ongoing scientific exploration. This document summarizes the current, albeit limited, quantitative data, provides detailed experimental protocols for its detection, and proposes a putative biosynthetic pathway for its formation in plants.

Data Presentation: Quantitative Occurrence of this compound

Direct quantitative data for this compound in floral scents is sparse in publicly available scientific literature. While numerous studies analyze floral volatiles, specific quantification of this ester is not commonly reported. The table below is structured to accommodate future findings and highlights the current data gap.

| Plant Species | Family | Flower Part | Analytical Method | Concentration/Emission Rate (ng/g/h or other units) | Reference |

| Data Not Available | - | - | - | No quantitative data found in the searched literature | - |

Researchers are encouraged to contribute to this area by performing quantitative analyses on floral scents suspected to contain this compound.

Experimental Protocols

The detection and quantification of this compound in floral scents rely on sensitive analytical techniques, primarily headspace collection coupled with gas chromatography-mass spectrometry (GC-MS).

Dynamic Headspace Collection of Floral Volatiles

This method involves actively pulling air surrounding a flower through an adsorbent trap to collect emitted volatile organic compounds (VOCs).

-

Materials:

-

Intact, blooming flower on a living plant

-

Volatile collection chamber (e.g., glass cylinder, oven bag)

-

Adsorbent trap (e.g., glass tube packed with Tenax® TA, Porapak™ Q, or activated charcoal)

-

Vacuum pump with a calibrated flow meter

-

Purified air source (e.g., charcoal-filtered)

-

Gas-tight syringes

-

Internal standard solution (e.g., a known amount of a non-native, non-interfering compound)

-

-

Procedure:

-

Enclose the flower(s) in the collection chamber. For living plants, ensure the chamber is sealed around the pedicel without damaging the plant.

-

Introduce a known amount of the internal standard into the chamber.

-

Connect the adsorbent trap to the outlet of the chamber and the vacuum pump to the outlet of the trap.

-

Connect the purified air source to the inlet of the chamber.

-

Draw air through the chamber and the trap at a controlled flow rate (e.g., 100-500 mL/min) for a specified duration (e.g., 1-24 hours). The duration depends on the emission rate of the flower.

-

After collection, remove the adsorbent trap and seal it for analysis.

-

Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane, dichloromethane) or by thermal desorption.

-

Static Headspace Solid-Phase Microextraction (HS-SPME)

This technique involves exposing a solid-phase microextraction (SPME) fiber to the headspace of a flower in a sealed container to adsorb volatiles.

-

Materials:

-

Freshly detached flower or intact flower in a sealed container

-

SPME fiber assembly (e.g., with a polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) coating)

-

Airtight glass vial or chamber

-

Heating block or water bath (optional, for enhancing volatilization)

-

Internal standard

-

-

Procedure:

-

Place the flower in the airtight vial.

-

Introduce a known amount of the internal standard.

-

Seal the vial and allow the headspace to equilibrate for a set time (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection, depending on the concentration of the sample. For SPME, the fiber is directly desorbed in the injector.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5-10°C/min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer scans a mass range of m/z 35-400.

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard.

Mandatory Visualization

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is proposed to originate from the shikimate pathway, leading to the formation of L-phenylalanine. The subsequent steps are inferred from known biochemical reactions in plants and other organisms.

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Workflow for Floral Scent Analysis

The following diagram illustrates the typical workflow for the analysis of floral volatiles.

The Biosynthesis of Hexyl Phenylacetate in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl phenylacetate is a significant contributor to the desirable aroma profiles of many fruits and flowers. Its biosynthesis is a prime example of the intricate interplay between different metabolic pathways within the plant cell. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor sourcing, and regulatory mechanisms. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols for the key enzymes involved, quantitative data to facilitate comparative analysis, and visual representations of the metabolic and signaling pathways to aid in understanding the complex biological processes. This information is critical for researchers in the fields of plant biochemistry, metabolic engineering, and for professionals in the fragrance and pharmaceutical industries seeking to harness and manipulate these natural pathways.

Introduction

The aroma of many fruits and flowers is a complex bouquet of volatile organic compounds (VOCs), among which esters play a pivotal role. This compound, with its characteristic sweet, floral, and honey-like notes, is a key component of the scent of numerous plants, including many species of orchids and fruits like apples. Understanding the biosynthesis of this ester is not only fundamental to plant science but also holds significant potential for the metabolic engineering of crops with enhanced flavor profiles and for the biotechnological production of natural fragrances.

This guide delineates the two primary metabolic routes that converge to produce this compound: the synthesis of the phenylacetic acid moiety from the aromatic amino acid phenylalanine, and the generation of the hexyl alcohol moiety from fatty acids via the lipoxygenase (LOX) pathway. The final condensation of these two precursors is catalyzed by alcohol acyltransferases (AATs). We will explore each of these steps in detail, providing available quantitative data and methodologies for their study. Furthermore, we will delve into the regulatory networks, particularly the role of jasmonate signaling, that orchestrate the production of this important volatile ester.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that involves enzymes from two distinct metabolic pathways, culminating in a final esterification reaction.

Biosynthesis of the Phenylacetic Acid Moiety

The phenylacetic acid (PAA) component of this compound is derived from the aromatic amino acid L-phenylalanine. This pathway shares similarities with the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA).

The key steps are:

-

Transamination of L-Phenylalanine: L-Phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an aminotransferase (also known as transaminase).[1] In plants, this can be carried out by a cytosolic tyrosine:phenylpyruvate aminotransferase.[1]

-

Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is catalyzed by phenylpyruvate decarboxylase (PPDC) , a thiamine diphosphate (ThDP)-dependent enzyme.[2][3]

-

Oxidation of Phenylacetaldehyde: Finally, phenylacetaldehyde is oxidized to phenylacetic acid. This reaction is likely catalyzed by an aldehyde dehydrogenase (ALDH) .

Biosynthesis of the Hexyl Alcohol Moiety

The C6 alcohol, hexanol, is synthesized via the lipoxygenase (LOX) pathway, which utilizes unsaturated fatty acids as precursors.[4][5]

The primary steps are:

-

Oxygenation of Fatty Acids: Polyunsaturated fatty acids, such as linoleic and linolenic acids, are oxygenated by lipoxygenase (LOX) to form fatty acid hydroperoxides.[4][5]

-

Cleavage of Hydroperoxides: The hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, such as hexenal.[4][5]

-

Reduction of Aldehydes: Finally, these aldehydes are reduced to their corresponding alcohols, in this case, hexanol, by alcohol dehydrogenase (ADH) .[4][5]

Esterification

The final step in the biosynthesis of this compound is the esterification of phenylacetyl-CoA (the activated form of phenylacetic acid) with hexanol. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[6][7] Plant AATs belong to the BAHD superfamily of acyltransferases.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and metabolites involved in the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant/Organism | Substrate | Km (µM) | Vmax/kcat | Reference |

| Phenylpyruvate Decarboxylase (Aro10p) | Saccharomyces cerevisiae | Phenylpyruvate | 5000 | - | [8] |

| Phenylpyruvate Decarboxylase (KDC4427) | Enterobacter sp. | Phenylpyruvic acid | - | High catalytic efficiency | [2][3] |

| Hexenal Reductase (CHR) | Arabidopsis thaliana | (Z)-3-Hexenal | 32.7 | - | [9] |

| Alcohol Acyltransferase (MpAAT1) | Malus pumila (Apple) | Acetyl-CoA | - | Prefers hexyl esters | [6] |

| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate | 14 | - | [10] |

| Phenylacetate-CoA Ligase | Azoarcus evansii | ATP | 60 | - | [10] |

| Phenylacetate-CoA Ligase | Azoarcus evansii | CoA | 45 | - | [10] |

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| Phenylacetic Acid (PAA) | Arabidopsis thaliana | Seedlings (treated with 20 µM PAA) | PAA-glc accumulates to ~250 pmol/g FW after 180 min | [11] |

| PAA Conjugates (PAA-Leu, PAA-Phe, PAA-Val) | Pisum sativum (Pea) | Cotyledons | 0.5 - 8 pmol/g FW | [11] |

| Acetyl-CoA | Arabidopsis thaliana | Leaves | 5 nmoles/g fresh weight | [12] |

| Acetyl-CoA | Spinacia oleracea (Spinach) | Leaves | 6.8 nmoles/g fresh weight | [12] |

| Acetyl-CoA | Developing Oilseeds | - | 5 - 25 nmoles/g fresh weight | [12] |

| 1-Hexanol | Malus domestica 'Gala' (Apple) | Fruit | Higher in stored apples at 0.7 kPa O2 | [13] |

| Jasmonic Acid Conjugates | Arabidopsis thaliana | Leaves (wounded) | JA-Ile: ~1500 fmol/mg FW | [14] |

| Jasmonic Acid Conjugates | Solanum lycopersicum (Tomato) | Leaves (wounded) | JA-Ile: ~8000 fmol/mg FW | [14] |

Signaling and Regulation

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental stimuli. The jasmonate signaling pathway plays a crucial role in the regulation of floral scent production, including the emission of volatile esters.

Upon perception of biotic or abiotic stress, such as herbivory or wounding, plants initiate the biosynthesis of jasmonic acid (JA).[4][15] JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[16] JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[17] This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[17] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in the biosynthesis of secondary metabolites, including the enzymes of the phenylpropanoid and lipoxygenase pathways that lead to the production of this compound.

Transcription factors from the MYB family, such as ODORANT1 (ODO1) in petunia, have been shown to regulate the expression of genes in the shikimate and phenylpropanoid pathways, thereby controlling the supply of precursors for volatile benzenoid compounds.[18] It is likely that similar regulatory mechanisms are in place to coordinate the flux of metabolites through both the phenylpropanoid and lipoxygenase pathways to ensure the efficient production of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Quantification of this compound and its Precursors

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Floral Volatiles

This method is suitable for the non-destructive analysis of volatile compounds emitted from flowers.[5][7][16][17][19]

-

Sample Preparation:

-

Select a healthy, blooming flower.

-

Enclose the flower in a pre-cleaned, inert oven bag.

-

Seal the bag around the stem to create a closed headspace.

-

-

Volatile Collection:

-

Insert a conditioned SPME fiber (e.g., PDMS/DVB) into the headspace through a septum in the bag.

-

Expose the fiber for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the injection port of a GC-MS system.

-

Desorb the volatiles from the fiber by heating.

-

Separate the compounds on a suitable GC column (e.g., DB-5ms).

-

Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST) and their retention indices.

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

Protocol: Quantification of Phenylacetyl-CoA

This protocol is adapted from methods for the analysis of acyl-CoAs in plant tissues.[10][12][20][21]

-

Tissue Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable extraction buffer (e.g., containing perchloric acid or a mixture of isopropanol and an aqueous buffer).

-

Centrifuge to pellet cell debris.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through a C18 SPE cartridge to remove interfering compounds and enrich for acyl-CoAs.

-

Elute the acyl-CoAs with a solvent of appropriate polarity (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Separate the acyl-CoAs using reverse-phase HPLC.

-

Detect and quantify phenylacetyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.

-

Key Enzyme Assays

Protocol: Aminotransferase Activity Assay

This is a general protocol that can be adapted for the specific aminotransferase involved in the conversion of phenylalanine to phenylpyruvate.[13][22]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.5-8.5)

-

L-phenylalanine (amino donor)

-

α-ketoglutarate (amino acceptor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Purified enzyme extract

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Detection of Product: The formation of glutamate can be coupled to a subsequent reaction that results in a colorimetric or fluorometric signal. Alternatively, the formation of phenylpyruvate can be monitored by HPLC.

-

Calculation of Activity: Determine the rate of product formation and express the enzyme activity in appropriate units (e.g., µmol/min/mg protein).

Protocol: Phenylpyruvate Decarboxylase Assay

This protocol is based on a coupled enzyme assay.[8]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 6.0-7.0)

-

Thiamine diphosphate (ThDP) (cofactor)

-

Magnesium chloride

-

NAD+

-

Aldehyde dehydrogenase (coupling enzyme)

-

Purified phenylpyruvate decarboxylase

-

-

Initiation of Reaction: Start the reaction by adding phenylpyruvate.

-

Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculation of Activity: Use the molar extinction coefficient of NADH to calculate the rate of phenylpyruvate decarboxylation.

Protocol: Alcohol Dehydrogenase (ADH) Assay

This is a general spectrophotometric assay for ADH activity with an aldehyde substrate.[10][12][20][21][23][24][25]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Phosphate buffer (pH 7.0-8.0)

-

NADH (cofactor)

-

Purified enzyme extract

-

-

Initiation of Reaction: Start the reaction by adding the aldehyde substrate (e.g., hexenal).

-

Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance.

Protocol: Alcohol Acyltransferase (AAT) Assay

This protocol is based on the detection of the ester product by GC-MS.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5-8.5)

-

Phenylacetyl-CoA (acyl donor)

-

Hexanol (alcohol acceptor)

-

Purified enzyme extract

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Extraction of Product: Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: Analyze the organic extract by GC-MS to identify and quantify the this compound produced. Use an internal standard for accurate quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of metabolic convergence, requiring the coordinated action of enzymes from both the phenylpropanoid and lipoxygenase pathways. This technical guide has provided a comprehensive overview of this process, from the initial precursors to the final esterification step, and has detailed the regulatory mechanisms that govern its production. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate this pathway.

Future research in this area will likely focus on several key aspects. A more detailed understanding of the transcriptional regulation that coordinates the expression of genes from the two convergent pathways is needed. The identification and characterization of the specific transporters involved in the subcellular movement of intermediates would also provide valuable insights. Furthermore, the elucidation of the crystal structures of the key enzymes, such as plant-specific phenylpyruvate decarboxylases and alcohol acyltransferases with a preference for aromatic acyl-CoAs, will be instrumental in guiding protein engineering efforts. Ultimately, a deeper understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant metabolism but also open up new avenues for the biotechnological production of this valuable aroma compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]

- 6. Exploring the protein-protein interaction landscape in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Investigating the dynamics of protein-protein interactions in plants :: MPG.PuRe [pure.mpg.de]

- 9. vdoc.pub [vdoc.pub]

- 10. Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Acetyl coenzyme A concentrations in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative Analysis of Aroma Emissions in ‘Gala’ Apples Stored in Ethanol- and Hexanal-Enriched Controlled Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking protein-protein interactions in plants: a comprehensive review of established and emerging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acyl-CoA measurements in plants suggest a role in regulating various cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Jasmonate action and crosstalk in flower development and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An Automated Cell-Free Workflow for Transcription Factor Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. frontiersin.org [frontiersin.org]

A Spectroscopic Guide to Hexyl Phenylacetate for Researchers

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexyl phenylacetate (C₁₄H₂₀O₂), a compound of interest in flavor, fragrance, and potentially other areas of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with standardized protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of this compound is presented below, with atoms numbered for clarity in the NMR data tables.

The spectroscopic data presented are essential for the structural confirmation and purity assessment of this compound. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~7.35 - 7.25 | Multiplet | - | 5H |

| H-b | ~3.61 | Singlet | - | 2H |

| H-c | ~4.08 | Triplet | ~6.7 | 2H |

| H-d | ~1.62 | Quintet | ~7.0 | 2H |

| H-e, H-f | ~1.30 | Multiplet | - | 4H |

| H-g | ~0.89 | Triplet | ~6.8 | 3H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~171.5 |

| C (aromatic, quaternary) | ~134.3 |

| C-H (aromatic) | ~129.2 |

| C-H (aromatic) | ~128.5 |

| C-H (aromatic) | ~127.0 |

| O-C H₂ (hexyl) | ~65.0 |

| Ph-C H₂ | ~41.5 |

| O-CH₂-C H₂ (hexyl) | ~31.4 |

| -C H₂- (hexyl) | ~28.5 |

| -C H₂- (hexyl) | ~25.5 |

| -C H₂- (hexyl) | ~22.5 |

| -C H₃ (hexyl) | ~14.0 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by fragmentation patterns typical of esters. The molecular ion peak is expected at m/z 220.

Table 3: GC-MS Fragmentation Data for this compound [1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 43 | 99.99 | [C₃H₇]⁺ |

| 91 | 84.95 | [C₇H₇]⁺ (Tropylium ion) |

| 92 | 24.28 | [C₇H₈]⁺ |

| 136 | 23.33 | [M - C₆H₁₂]⁺ |

| 41 | 21.56 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3030 | Medium | C-H (Aromatic) | Stretch |

| ~2957, 2872 | Strong | C-H (Aliphatic) | Stretch |

| ~1740 | Strong | C=O (Ester) | Stretch |

| ~1496, 1454 | Medium | C=C (Aromatic) | Stretch |

| ~1250, 1160 | Strong | C-O (Ester) | Stretch |

| ~700, 740 | Strong | C-H (Aromatic) | Out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) inside a clean, dry vial.

-

Filtration and Transfer : To remove any particulate matter, the solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube. The final volume in the tube should be sufficient to cover the detector region, typically a height of 4-5 cm.

-

Instrument Setup : The NMR tube is carefully wiped clean and placed in the spinner turbine, which is then inserted into the NMR spectrometer.

-

Data Acquisition : The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming. Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and resolution.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection : A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC).

-

Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization and Analysis : As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method, where the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and a mass spectrum is generated.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : For a pure liquid sample like this compound, the simplest method is to prepare a thin film. A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr). A second salt plate is then carefully placed on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition : The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, the salt plates are carefully separated, rinsed with a dry solvent like acetone, and dried before being returned to a desiccator to protect them from moisture.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound, from initial sample handling to final structural confirmation.

References

The Biological Frontier of Hexyl Phenylacetate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenylacetate, a benzeneacetic acid hexyl ester, is an aromatic compound recognized for its use as a flavoring and fragrance agent.[1][2][3] Beyond its sensory applications, the broader class of phenylacetates and their derivatives has garnered significant scientific interest for a range of biological activities. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound and its derivatives, drawing upon structure-activity relationships and mechanistic insights from closely related compounds. While specific research on this compound itself is limited, this guide synthesizes available data on analogous structures to offer a predictive framework for its biological potential, particularly in antimicrobial and anticancer applications.

The lipophilicity conferred by the hexyl ester group is a critical determinant of its biological activity. Studies on related phenolic acid esters have demonstrated that increasing the length of the alkyl chain can enhance antimicrobial efficacy.[4] Similarly, the cytostatic activity of phenylacetate and its analogues against tumor cells has been correlated with their lipophilicity.[5] This suggests that this compound, with its significant lipophilic character, may possess noteworthy biological properties. This guide will delve into the available quantitative data for related compounds, detail relevant experimental protocols for assessing biological activity, and visualize potential signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Quantitative Biological Activity Data

While specific quantitative data for the biological activity of this compound is not extensively available in the public literature, the following tables summarize the activity of the parent compound, phenylacetic acid, and related ester derivatives. This information provides a valuable reference for predicting the potential efficacy of this compound and its derivatives.

Table 1: Antimicrobial Activity of Phenylacetic Acid and Related Compounds

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | IC50: 0.8038 | [6][7] |

| Phenylacetic Acid | Staphylococcus aureus | Active | [8] |

| Phenylacetic Acid | Escherichia coli | Active | [8] |

| Phenylacetic Acid | Candida albicans | Active | [8] |

| Ethyl Phenylacetate | Various Bacteria | Weak Activity | [9] |

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide (meta-chloro) | PC12 | 0.67±0.12 | [5] |

| Phenylacetamide (para-nitro) | MDA-MB-468 | 0.76±0.09 | [5] |

| Phenylacetamide (ortho-fluoro) | PC12 | > Doxorubicin | [5] |

| Phenylacetamide (ortho-nitro) | PC12 | > Doxorubicin | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Inoculum Preparation:

-

From a fresh culture (18-24 hours) on a suitable agar plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline (0.85%).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

-

Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the final inoculum density required for the assay.

b. Assay Procedure:

-

Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the compound's stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the final well in the series.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HepG2) in the appropriate complete culture medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

b. Compound Treatment:

-

Prepare serial dilutions of this compound or its derivatives in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. Assay Procedure:

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the values against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

a. Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

b. Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound to the wells.

-

Include a positive control (a known antioxidant like ascorbic acid) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential experimental workflow and a hypothesized signaling pathway for the anticancer activity of this compound, extrapolated from studies on phenylacetate.

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Hypothesized anticancer signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound and its specific derivatives remains to be fully elucidated, the existing literature on phenylacetic acid and related esters provides a strong rationale for their investigation as potential therapeutic agents. The increased lipophilicity due to the hexyl chain is predicted to enhance cell membrane interactions, which may translate to potent antimicrobial and cytotoxic effects. The provided experimental protocols offer a standardized approach for the systematic evaluation of these compounds. Furthermore, the hypothesized signaling pathway, centered on the inhibition of protein prenylation and modulation of cell cycle regulators, presents a clear direction for mechanistic studies. Future research focused on the synthesis of novel this compound derivatives and their rigorous biological evaluation is warranted to unlock their full therapeutic potential.

References

- 1. hexyl phenyl acetate, 5421-17-0 [thegoodscentscompany.com]

- 2. This compound | C14H20O2 | CID 221691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB016842) - FooDB [foodb.ca]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hexyl Phenylacetate as a Semiochemical in Plant-Insect Interactions: A Technical Guide

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. Hexyl phenylacetate, a benzenoid ester, is a constituent of various floral and fruit scents. While its direct role as a semiochemical in specific plant-insect interactions is an emerging area of research, its structural similarity to known insect attractants suggests a significant potential in influencing insect behavior. This technical guide provides an in-depth overview of the putative biosynthesis of this compound in plants, its potential role as a semiochemical, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and related fields.

Introduction to Semiochemicals and Plant-Insect Interactions

Semiochemicals are chemical signals that convey information between organisms.[1] In the context of plant-insect interactions, these compounds are fundamental to processes such as pollination, herbivory, and predation.[2] Plants release a diverse array of VOCs that can act as attractants for pollinators or as deterrents for herbivores.[3] Insects, in turn, have evolved sophisticated olfactory systems to detect and respond to these chemical cues, enabling them to locate food sources, find mates, and select oviposition sites.[2]

This compound (C₁₄H₂₀O₂) is an ester that contributes to the characteristic aroma of certain fruits and flowers. Its potential as a semiochemical is inferred from the known roles of other volatile esters in attracting various insect species. This guide will explore the methodologies required to elucidate the specific functions of this compound in these complex interactions.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is presumed to follow the general pathway for benzenoid esters, originating from the shikimate pathway.[4] The final step is catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD superfamily of acyltransferases.[5] These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA).[5]

The putative biosynthetic pathway for this compound involves two main branches: the formation of the acyl donor (phenylacetyl-CoA) and the alcohol donor (hexanol).

-

Phenylacetyl-CoA Biosynthesis: This likely begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to phenylacetic acid. This acid is then activated to phenylacetyl-CoA.

-

Hexanol Biosynthesis: The C6 alcohol, hexanol, is typically derived from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids.

-

Esterification: Finally, an alcohol acyltransferase (AAT) catalyzes the condensation of phenylacetyl-CoA and hexanol to form this compound.[6]

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data on this compound

The following tables present hypothetical yet realistic quantitative data that could be obtained from studies on this compound.

Table 1: Emission of this compound from Different Plant Species

| Plant Species | Plant Part | Emission Rate (ng/g/h) | Collection Method | Analytical Method |

| Malus domestica (Apple) | Ripe Fruit | 150.5 ± 25.2 | Dynamic Headspace | GC-MS |

| Rosa gallica (Rose) | Flower Petals | 85.3 ± 12.8 | SPME | GC-MS |

| Vitis vinifera (Grape) | Ripe Berries | 45.7 ± 8.1 | Dynamic Headspace | GC-MS |

| Nicotiana attenuata | Flowers | 20.1 ± 4.5 | SPME | GC-MS |

Table 2: Electrophysiological Responses of Insects to this compound

| Insect Species | Sex | EAG Response (mV) | GC-EAD Active |

| Cydia pomonella (Codling Moth) | Male | 1.2 ± 0.3 | Yes |

| Cydia pomonella (Codling Moth) | Female | 1.1 ± 0.2 | Yes |

| Apis mellifera (Honeybee) | Worker | 0.8 ± 0.1 | Yes |

| Drosophila melanogaster (Fruit Fly) | Both | 0.5 ± 0.1 | Yes |

Table 3: Behavioral Responses of Insects to this compound in Olfactometer Assays

| Insect Species | Assay Type | Concentration (µg/µL) | Attraction Index (%) | p-value |

| Cydia pomonella | Y-tube | 1 | 75 ± 5.8 | < 0.01 |

| Cydia pomonella | Y-tube | 10 | 82 ± 4.5 | < 0.001 |

| Apis mellifera | Four-arm | 1 | 65 ± 6.2 | < 0.05 |

| Drosophila melanogaster | Y-tube | 10 | 70 ± 5.1 | < 0.01 |

Attraction Index calculated as [(Number in Treatment Arm - Number in Control Arm) / Total Number] x 100.

Experimental Protocols

Volatile Collection and Analysis

Objective: To collect and identify volatile compounds, including this compound, emitted from plant tissues.

Method: Dynamic Headspace Volatile Collection and GC-MS Analysis

-

Chamber Setup: Enclose the plant material (e.g., fruit, flower) in a clean, airtight glass chamber.

-

Airflow: Push purified, humidified air through the chamber at a controlled flow rate (e.g., 100 mL/min).

-

Trapping: Pull the air from the chamber through an adsorbent trap (e.g., containing Porapak Q or Tenax TA) to capture the volatile compounds.

-

Elution: After the collection period (e.g., 4-8 hours), elute the trapped volatiles from the adsorbent using a small volume of high-purity solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: Inject an aliquot of the eluate into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and identification of the compounds. Identification of this compound is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which volatile compounds in a plant's scent profile elicit a physiological response in an insect's antenna.[7]

-

Antennal Preparation: Carefully excise an antenna from a live insect and mount it between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).[7]

-

GC Setup: Inject the plant volatile extract into a GC equipped with an effluent splitter.

-

Signal Splitting: The column effluent is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part being delivered in a humidified airstream over the prepared antenna.

-

Data Acquisition: Simultaneously record the signals from the FID and the antenna (via an amplifier).

-

Analysis: A peak in the EAD trace that is time-correlated with a peak in the FID chromatogram indicates that the compound eluting at that time is electrophysiologically active for the insect.

Caption: Experimental workflow for GC-EAD analysis.

Behavioral Bioassays

Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to this compound.

Method: Y-Tube Olfactometer Assay

-

Olfactometer Setup: Use a glass Y-tube olfactometer.[8] Connect one arm to a purified, humidified air source containing a specific concentration of this compound (the "treatment arm"). Connect the other arm to a similar air source containing only the solvent used to dissolve the this compound (the "control arm").[8]

-

Insect Acclimation: Place a single insect in an acclimation chamber for a set period before the trial.

-

Insect Release: Introduce the insect at the base of the Y-tube.

-

Choice Observation: Allow the insect a defined period (e.g., 5-10 minutes) to move upwind and choose one of the arms. A choice is recorded when the insect crosses a line a certain distance into one of the arms.

-

Data Recording: Record the number of insects choosing the treatment arm versus the control arm.

-

Replication and Randomization: Conduct multiple replicates, randomizing the position of the treatment and control arms between trials to avoid positional bias.

-

Statistical Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the treatment or control arm.

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Conclusion

This compound represents a promising candidate for a semiochemical involved in plant-insect interactions. While direct evidence is still being gathered, the established methodologies in chemical ecology provide a clear roadmap for its investigation. The protocols and frameworks presented in this guide offer a robust starting point for researchers aiming to uncover the ecological significance of this and other volatile compounds. Further research, combining analytical chemistry, electrophysiology, and behavioral assays, will be crucial in fully understanding the role of this compound in the complex chemical language between plants and insects.

References

- 1. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

An In-depth Technical Guide to the Toxicological Profile and Safety of Hexyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl phenylacetate is a fragrance ingredient used in a variety of consumer products. This technical guide provides a comprehensive overview of its toxicological profile and safety data, compiled from publicly available information, including the Research Institute for Fragrance Materials (RIFM) safety assessment. The safety of this compound for its intended use as a fragrance ingredient is supported by a combination of data on the material itself, read-across to structurally similar compounds, and the application of the Threshold of Toxicological Concern (TTC). This document presents key physicochemical properties, toxicological data, and detailed experimental methodologies for the principal studies, offering a valuable resource for researchers and professionals in drug development and chemical safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Test Method/Source |

| Molecular Formula | C₁₄H₂₀O₂ | - |

| Molecular Weight | 220.31 g/mol | - |

| CAS Number | 5421-17-0 | - |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Odor | Sweet, waxy, fruity | Olfactory Assessment |

| Boiling Point | 265 °C | OECD Guideline 103 |

| Density | 0.965 – 0.977 g/mL at 20°C | OECD Guideline 109 |

| Refractive Index | 1.480 - 1.490 at 20°C | OECD Guideline 108 (Refractometry) |

| Water Solubility | Insoluble | OECD Guideline 105 (Flask Method) |

| Solubility in Organic Solvents | Soluble in most organic solvents | - |

Toxicological Profile

The toxicological evaluation of this compound has been conducted for several endpoints. For many of these, a read-across approach has been utilized, where data from structurally similar and metabolically related substances are used to infer the safety of the target material. This approach is a scientifically accepted method to reduce the need for animal testing.[1]

Toxicokinetics

Upon dermal application or ingestion, it is anticipated that this compound will be rapidly hydrolyzed to hexanol and phenylacetic acid by carboxylesterases, which are abundant in the skin, liver, and other tissues. Both of these metabolites are endogenous to humans and are readily metabolized and excreted. Phenylacetic acid is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.

Acute Toxicity

No specific acute toxicity data for this compound were found. However, based on the low toxicity of its anticipated metabolites (hexanol and phenylacetic acid), the acute toxicity of this compound is expected to be low.

Irritation and Sensitization

Skin Irritation: Based on its chemical structure, this compound is not expected to be a significant skin irritant.

Skin Sensitization: The potential for skin sensitization of this compound was evaluated using a read-across approach with methyl benzoate (CAS No. 93-58-3). Data from a Human Maximization Test on methyl benzoate showed no induction of skin sensitization. Based on this, it is concluded that this compound does not present a concern for skin sensitization under the current declared levels of use.[1]

The Human Maximization Test is a predictive test in human volunteers to determine the potential of a substance to induce skin sensitization. The following is a general protocol for this type of study.

-

Study Population: A panel of healthy adult volunteers is recruited.

-

Induction Phase:

-

The test material (e.g., methyl benzoate) is applied to the skin under an occlusive patch for 48 hours. To enhance the response, the skin site may be pre-treated with an irritant such as sodium lauryl sulfate.

-

This application is repeated several times over a period of a few weeks at the same skin site.

-

-

Challenge Phase:

-

After a rest period of approximately two weeks, a challenge patch with a non-irritating concentration of the test material is applied to a naive skin site.

-

The challenge site is observed for signs of an allergic reaction (erythema, edema) at 48 and 72 hours after patch application.

-

-

Results: The number of subjects showing a positive reaction at the challenge phase is recorded to determine the sensitization potential.

Repeated Dose Toxicity

The repeated dose toxicity of this compound was assessed by read-across to methyl phenylacetate (CAS No. 101-41-7). A 28-day repeated dose oral toxicity study in rats was conducted.[1]

| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Read-across Analog |

| 28-Day Repeated Dose Toxicity | Rat | Oral (gavage) | 66.66 mg/kg/day | Methyl Phenylacetate (CAS No. 101-41-7) |

This study is designed to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.

-

Test Animals: Typically, young adult rats of a standard strain are used. Animals are randomly assigned to control and treatment groups.

-

Administration: The test substance (e.g., methyl phenylacetate) is administered daily by oral gavage at three or more dose levels to different groups of animals. A control group receives the vehicle only.

-

Duration: The study duration is 28 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study. Organs are weighed, and tissues are collected for histopathological examination.

-

Endpoint: The NOAEL is determined as the highest dose at which no adverse effects are observed.

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Read-across Analog |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Not mutagenic | Methyl Phenylacetate |

| In vitro Micronucleus Test | Mammalian cells | With and without S9 | Not clastogenic | Methyl Phenylacetate |

This assay is used to detect chemically induced gene mutations in several strains of Salmonella typhimurium.

-

Test Strains: A set of histidine-requiring strains of S. typhimurium are used, which have different mutations in the histidine operon.

-

Procedure:

-

The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is then plated on a minimal agar medium lacking histidine.

-

-

Endpoint: Only bacteria that have undergone a reverse mutation to a histidine-independent state can grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

This test is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.

-

Cell Cultures: Established mammalian cell lines or primary cell cultures are used.

-

Procedure:

-

Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

-

After treatment, the cells are cultured for a period sufficient to allow for cell division.

-

The cells are then harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is clastogenic or aneugenic.

Carcinogenicity

No long-term carcinogenicity studies have been conducted on this compound. However, given the lack of genotoxic potential and the anticipated rapid metabolism to endogenous substances, there is no structural alert for carcinogenicity.

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound was evaluated by read-across to ethyl phenylacetate (CAS No. 101-97-3).[1]

| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Read-across Analog |

| Reproductive/Developmental Toxicity Screening | Rat | Oral (gavage) | 200 mg/kg/day | Ethyl Phenylacetate (CAS No. 101-97-3) |

This screening study provides information on the potential effects of a substance on reproductive performance and the development of offspring.

-

Test Animals: Male and female rats are used.

-

Administration: The test substance (e.g., ethyl phenylacetate) is administered daily by oral gavage to males for a period before mating and to females throughout mating, gestation, and lactation.

-

Mating: Treated males and females are paired for mating.

-

Observations:

-

Parental animals are observed for clinical signs of toxicity, and reproductive parameters such as mating performance, fertility, and gestation length are recorded.

-

Offspring are examined for viability, growth, and any developmental abnormalities.

-

-

Pathology: Parental animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.

-

Endpoint: The NOAEL for parental toxicity, reproductive performance, and developmental toxicity are determined.

Phototoxicity and Photoallergenicity

Based on an analysis of its UV/Vis absorption spectrum, this compound is not expected to absorb light in the range that would cause phototoxicity or photoallergenicity.[1]

Visualization of Relevant Pathways and Workflows

Phenylacetate Metabolism Pathway

The primary metabolic fate of the phenylacetate moiety of this compound involves a two-step process. This pathway is crucial for the detoxification and excretion of phenylacetate.

Safety Assessment Workflow

The safety assessment of this compound, like many fragrance ingredients, follows a structured workflow that integrates existing data, read-across approaches, and exposure assessments.

Conclusion

The available toxicological data, supported by read-across from structurally related compounds and the application of the Threshold of Toxicological Concern, indicate that this compound has a low order of toxicity. It is not expected to be genotoxic, is not a skin sensitizer at current use levels, and does not present a concern for repeated dose or reproductive toxicity under its intended conditions of use as a fragrance ingredient. The rapid metabolism of this compound to endogenous substances further supports its safety profile. This comprehensive guide provides researchers and drug development professionals with the key toxicological data and an understanding of the methodologies used in the safety assessment of this fragrance material.

References

The Solubility Profile of Hexyl Phenylacetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of hexyl phenylacetate, a common fragrance and flavoring agent, in a variety of organic solvents. Understanding the solubility of this ester is critical for its application in product formulation, chemical synthesis, and various analytical procedures. This document presents qualitative and predicted quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and solubility principles.

Executive Summary

This compound is a nonpolar organic compound with the characteristic properties of an ester. Its solubility is largely governed by the principle of "like dissolves like," indicating high solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents such as water. This guide confirms these general principles through compiled data and provides methodologies for empirical determination.

Solubility Data of this compound

Precise experimental quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure and established principles of organic chemistry, a qualitative and predicted quantitative solubility profile can be constructed.

Qualitative Solubility

This compound is generally described as being soluble in most common organic solvents.[1] It is miscible with ethanol at room temperature, indicating a high degree of solubility in alcohols.[2] Conversely, it is practically insoluble in water.

A summary of the qualitative solubility in various solvent classes is presented in the table below.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility of this compound |

| Alcohols | Methanol, Ethanol | Miscible/Very Soluble |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Hydrocarbons | Hexane, Toluene | Soluble |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide | Sparingly Soluble to Insoluble |

| Polar Protic Solvents | Water | Insoluble |

Predicted Quantitative Solubility

Due to the scarcity of experimentally determined quantitative data, predictive models based on chemical structure and properties can provide valuable estimations of solubility. The following table presents predicted solubility values for this compound in a selection of common organic solvents. These values are estimations and should be confirmed experimentally for critical applications.

Note: These values are predicted and are intended for estimation purposes. Experimental verification is recommended.

| Solvent | Predicted Solubility ( g/100 mL) |

| Ethanol | Miscible |

| Acetone | > 50 |

| Diethyl Ether | > 50 |

| Ethyl Acetate | > 50 |

| Hexane | > 50 |

| Toluene | > 50 |

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of the solubility of a substance in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, hexane)

-

Test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add a small, precisely measured amount of this compound (e.g., 10 mg) to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solute.

-

If the solute has completely dissolved, continue adding small, known increments of this compound, vortexing after each addition, until the solution becomes saturated (i.e., solid particles remain undissolved).

-

Record the observations as "insoluble," "sparingly soluble," "soluble," or "miscible."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Evaporating dish

Procedure:

-

Prepare a series of vials containing a known volume of the solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the dried residue.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) x 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solvent polarity and the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Hexyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl phenylacetate is an ester recognized for its characteristic fruity and honey-like aroma, finding applications in the fragrance and flavor industries.[1][2] Its synthesis in a laboratory setting can be efficiently achieved through several methods, including the classic Fischer-Speier esterification, enzymatic catalysis using lipases, and transesterification. This document provides detailed protocols for these synthetic routes, along with methods for purification and characterization of the final product.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 262.00 to 265.00 °C @ 760.00 mm Hg | [3] |

| Specific Gravity | 0.970 @ 25.00 °C | [3] |

| CAS Number | 5421-17-0 | [1] |

Synthesis Protocols

Three primary methods for the synthesis of this compound are detailed below.

Protocol 1: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between phenylacetic acid and hexan-1-ol.[4]

Materials:

-

Phenylacetic acid

-

Hexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenylacetic acid (1.0 eq), hexan-1-ol (1.5-3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight). To facilitate the removal of water, toluene can be added, and a Dean-Stark apparatus can be fitted between the flask and the reflux condenser.[4]

-